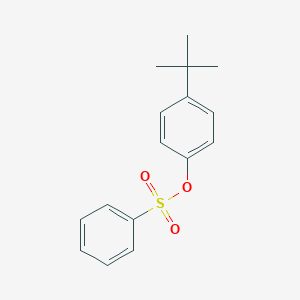
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine, also known as DMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMPS is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been studied for its potential use as a neuroprotective agent, as well as its ability to improve cognitive function.
Wirkmechanismus
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as increase the expression of antioxidant enzymes. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to have neuroprotective effects, protecting against neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation is that it can be difficult to obtain in large quantities, making it more expensive than other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and treatment regimen for these conditions. Another area of interest is the potential use of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine as a neuroprotective agent in traumatic brain injury and stroke. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine and its effects on various signaling pathways in the body.
Synthesemethoden
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine can be synthesized through the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Eigenschaften
Produktname |
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine |
|---|---|
Molekularformel |
C18H29N3O4S2 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)14-17(18)3/h4-5,14-15H,6-13H2,1-3H3 |
InChI-Schlüssel |
PQFSUYIANQRUIE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)



![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)